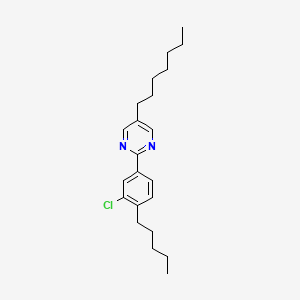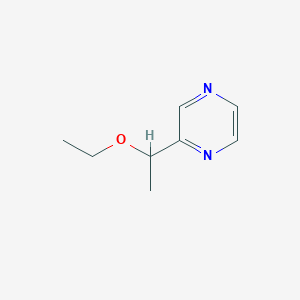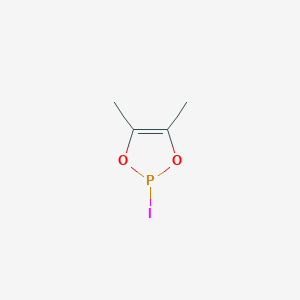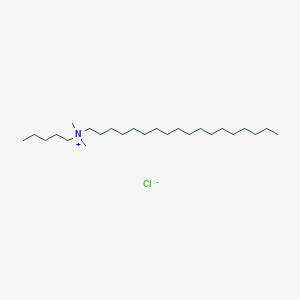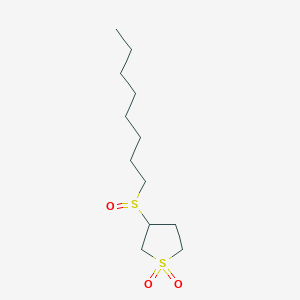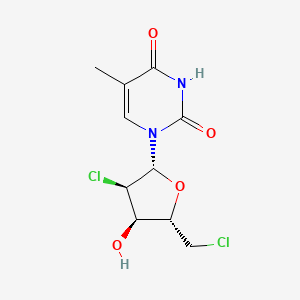
2',5'-Dichloro-5'-deoxythymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,5’-Dichloro-5’-deoxythymidine is a synthetic derivative of thymidine, a nucleoside that is a fundamental building block of DNA. This compound is characterized by the presence of chlorine atoms at the 2’ and 5’ positions and the absence of a hydroxyl group at the 5’ position. These modifications confer unique chemical and biological properties to the molecule, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichloro-5’-deoxythymidine typically involves the chlorination of thymidine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of 2’,5’-Dichloro-5’-deoxythymidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions: 2’,5’-Dichloro-5’-deoxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with sodium azide yields azido derivatives, while reduction with sodium borohydride can produce dechlorinated analogs.
科学研究应用
2’,5’-Dichloro-5’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair due to its structural similarity to thymidine.
Medicine: Investigated for its potential antiviral properties, particularly against DNA viruses.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
作用机制
The mechanism of action of 2’,5’-Dichloro-5’-deoxythymidine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA replication and repair processes, leading to the inhibition of cell proliferation. The compound targets DNA polymerases and other enzymes involved in nucleic acid metabolism, thereby exerting its biological effects.
相似化合物的比较
Thymidine: The parent compound, naturally occurring in DNA.
2’-Deoxy-5-methyluridine: Another thymidine analog with a methyl group at the 5’ position.
Azidothymidine (AZT): A well-known antiviral drug used in the treatment of HIV/AIDS.
Uniqueness: 2’,5’-Dichloro-5’-deoxythymidine is unique due to the presence of chlorine atoms, which confer distinct chemical reactivity and biological activity compared to other thymidine analogs. This makes it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
85254-35-9 |
|---|---|
分子式 |
C10H12Cl2N2O4 |
分子量 |
295.12 g/mol |
IUPAC 名称 |
1-[(2R,3R,4R,5S)-3-chloro-5-(chloromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12Cl2N2O4/c1-4-3-14(10(17)13-8(4)16)9-6(12)7(15)5(2-11)18-9/h3,5-7,9,15H,2H2,1H3,(H,13,16,17)/t5-,6-,7-,9-/m1/s1 |
InChI 键 |
CSJFOEWFKYZXSU-JXOAFFINSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)O)Cl |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CCl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


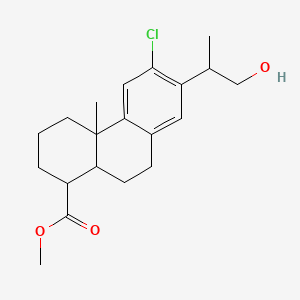
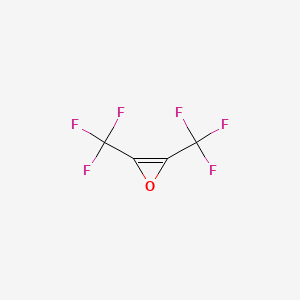
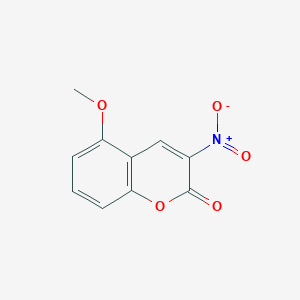
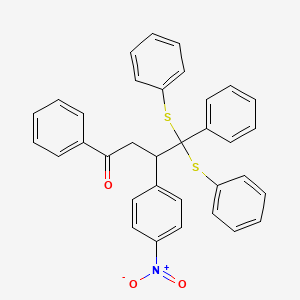
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
